An In-depth Technical Guide to 1,3-Dichloro-5-isocyanobenzene: Properties, Synthesis, and Application
An In-depth Technical Guide to 1,3-Dichloro-5-isocyanobenzene: Properties, Synthesis, and Application
Section 1: Introduction and Scope
Welcome to a comprehensive technical examination of 1,3-Dichloro-5-isocyanobenzene (CAS No: 34893-92-0), a pivotal chemical intermediate. Also known by its IUPAC name, 3,5-Dichlorophenyl isocyanate, this compound is a highly reactive electrophile, a characteristic dictated by its potent isocyanate functional group. Its utility spans multiple domains of chemical synthesis, most notably as a foundational building block in the agrochemical industry for herbicides and as a versatile reagent in the landscape of pharmaceutical development and drug discovery.[1]
The dichloro-substituted phenyl ring provides metabolic stability and specific steric and electronic properties, while the isocyanate group serves as a reactive handle for constructing more complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a standard synthesis protocol, details methodologies for its structural characterization, discusses its chemical reactivity, and establishes rigorous safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for successful application in a laboratory or industrial setting.
Section 2: Molecular Identity and Structure
A precise understanding of a molecule's identity is the bedrock of all subsequent experimental work. The key identifiers for 1,3-Dichloro-5-isocyanobenzene are summarized below.
Table 1: Chemical Identity of 1,3-Dichloro-5-isocyanobenzene
| Identifier | Value | Source(s) |
| Common Name | 3,5-Dichlorophenyl isocyanate | [1] |
| CAS Number | 34893-92-0 | |
| Molecular Formula | C₇H₃Cl₂NO | [1] |
| Molecular Weight | 188.01 g/mol | [1] |
| InChI Key | XEFUJGURFLOFAN-UHFFFAOYSA-N | [1] |
| SMILES | O=C=Nc1cc(Cl)cc(Cl)c1 |
The molecule's structure, featuring a benzene ring substituted at the 1, 3, and 5 positions with an isocyanate group and two chlorine atoms, respectively, is visualized below. This meta-substitution pattern is critical to its electronic properties and reactivity.
Caption: 2D structure of 1,3-Dichloro-5-isocyanobenzene.
Section 3: Synthesis Pathway via Phosgenation
The industrial synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding primary amine.[2][3] For 1,3-Dichloro-5-isocyanobenzene, the precursor is 3,5-dichloroaniline. The causality is clear: the highly electrophilic carbon in phosgene (COCl₂) readily reacts with the nucleophilic amine, leading to the formation of the isocyanate group after the elimination of two molecules of HCl.
Protocol 3.1: Synthesis of 1,3-Dichloro-5-isocyanobenzene
-
Warning: This procedure involves phosgene, a highly toxic and hazardous gas, and should only be performed by trained personnel in a specialized, well-ventilated chemical fume hood with appropriate safety monitoring and scrubbing systems.
-
Reactor Preparation: Charge a suitable reaction vessel with an inert solvent, such as toluene. Dissolve 3,5-dichloroaniline in the solvent.[4]
-
Cold Phosgenation: Cool the reaction mixture to a temperature between -10°C and 0°C. This initial low temperature is crucial to control the exothermic reaction and minimize the formation of urea byproducts.[4]
-
Phosgene Introduction: Introduce gaseous phosgene into the stirred solution at a controlled rate. The reaction progress can be monitored by the cessation of HCl gas evolution. This step typically takes several hours.[4]
-
Hot Phosgenation/Digestion: After the initial reaction, transfer the mixture to a second vessel and heat to approximately 105°C. Maintain a gentle reflux. This "hot phosgenation" step ensures the conversion of any intermediate carbamoyl chloride to the final isocyanate product.[4]
-
Purging: Once the reaction is complete (indicated by the solution becoming transparent), purge the system with an inert gas like nitrogen to remove any residual phosgene and HCl. The off-gas must be directed through a caustic scrubber (e.g., NaOH solution) to neutralize these toxic gases.[4]
-
Isolation: The resulting product in the solvent can be used directly or isolated. For high purity, the solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Section 4: Core Physicochemical Properties
The physical properties of 1,3-Dichloro-5-isocyanobenzene dictate its handling, storage, and reaction conditions. The two chlorine atoms increase the molecular weight and boiling point compared to phenyl isocyanate, while also influencing the electronic nature of the ring. The isocyanate group is responsible for its characteristic reactivity and moisture sensitivity.[1]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light brown solid or low melting solid | [4] |
| Melting Point | 28 - 35 °C | [5] |
| Boiling Point | 244 °C (at 760 mmHg) | [5] |
| Flash Point | 113 °C (closed cup) | |
| Water Solubility | Reacts with water to form an insoluble urea and release CO₂ | [1][3] |
Section 5: Spectroscopic Characterization - A Methodological Approach
Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the structural elucidation of 1,3-Dichloro-5-isocyanobenzene.
Caption: Standard workflow from synthesis to structural confirmation.
Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed map of the carbon and hydrogen framework of a molecule. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring, while ¹³C NMR will identify all unique carbon atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.[6]
-
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
The aromatic region should display two distinct signals.
-
Due to the C₂ symmetry of the molecule, the two protons at the C2 and C6 positions are chemically equivalent and will appear as a single signal (a doublet or a narrow triplet).
-
The proton at the C4 position is unique and will appear as a separate signal (a triplet).
-
Based on data for 1,3-dichlorobenzene, these signals are expected in the δ 7.0-7.4 ppm range.[7] The electron-withdrawing nature of the isocyanate group will likely shift these signals slightly downfield.
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Four signals are expected, corresponding to the four unique carbon environments.
-
C-NCO: The carbon attached to the isocyanate group.
-
C-Cl: The two equivalent carbons attached to the chlorine atoms.
-
C-H (ortho to NCO): The two equivalent carbons at the C2 and C6 positions.
-
C-H (para to NCO): The single carbon at the C4 position.
-
The isocyanate carbon (-N=C=O ) itself will appear significantly downfield, typically in the δ 120-140 ppm range.
-
Protocol 5.2: Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is exceptionally effective for identifying specific functional groups. The isocyanate group has a highly characteristic, strong, and sharp absorption band that is difficult to miss.
-
Methodology:
-
Sample Preparation: As the compound has a low melting point, a spectrum can be obtained by melting a small amount between two NaCl or KBr salt plates to form a thin liquid film.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 600 cm⁻¹.
-
-
Expected Characteristic Absorptions:
-
-N=C=O Stretch: A very strong, sharp, and prominent peak will be observed in the 2240-2280 cm⁻¹ region. This is the definitive signal for the isocyanate group.[8][9]
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong band is expected in the 1000-1100 cm⁻¹ region, characteristic of an aryl chloride.
-
Protocol 5.3: Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight and offers clues to the structure through fragmentation patterns. The presence of two chlorine atoms creates a distinctive isotopic pattern that serves as a powerful validation tool.
-
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Impact (EI) ionization source.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).
-
-
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): Aromatic compounds typically show a strong molecular ion peak. Due to the two chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic cluster of peaks will be observed for the molecular ion:
-
m/z 187 (M⁺): Containing two ³⁵Cl atoms. This will be the most intense peak in the cluster.
-
m/z 189 (M+2)⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
m/z 191 (M+4)⁺: Containing two ³⁷Cl atoms.
-
The relative intensity of these peaks will be approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.[10]
-
-
Key Fragments: Fragmentation may occur via the loss of the isocyanate group (-NCO, 42 Da) or a chlorine atom (-Cl, 35/37 Da).
-
Section 6: Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 1,3-Dichloro-5-isocyanobenzene is dominated by the electrophilic nature of the isocyanate carbon.[11] It readily undergoes nucleophilic attack by alcohols, amines, and water.[3] This reactivity is harnessed in drug discovery, particularly in isocyanide-based multicomponent reactions (MCRs), to rapidly generate libraries of complex molecules from simple starting materials.[12]
The electron-withdrawing effect of the two chlorine atoms increases the electrophilicity of the isocyanate carbon, making it more reactive than non-halogenated analogs.[11]
Caption: General reaction of isocyanates with nucleophiles.
This fundamental reaction allows for the facile creation of stable urethane (from alcohols) or urea (from amines) linkages, which are common structural motifs in pharmaceuticals. By using this compound as a scaffold, medicinal chemists can systematically introduce a wide variety of functional groups (via the nucleophile) to explore structure-activity relationships (SAR).
Section 7: Safety, Handling, and Storage
Isocyanates as a class are potent respiratory and skin sensitizers and are acutely toxic upon inhalation.[13] Rigorous adherence to safety protocols is mandatory.
-
Engineering Controls: All work with 1,3-Dichloro-5-isocyanobenzene must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[15] Double-gloving is recommended.
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a disposable coverall should be used.
-
Respiratory Protection: For operations with a high risk of aerosol generation, an air-purifying respirator with an organic vapor cartridge is necessary.[13]
-
-
Handling:
-
Avoid all contact with skin and eyes.
-
Do not breathe dust or vapors.
-
An eyewash station and safety shower must be immediately accessible.[14]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Crucially, this compound is moisture-sensitive . Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric water, which leads to the formation of solid diarylurea and pressure buildup from CO₂ evolution.[1]
-
Store away from incompatible materials such as alcohols, amines, and strong bases.
-
Section 8: Conclusion
1,3-Dichloro-5-isocyanobenzene is a chemical intermediate of significant value, defined by the predictable and potent reactivity of its isocyanate group, which is electronically activated by two meta-positioned chlorine atoms. Its physicochemical properties make it a low-melting solid that must be handled with significant precautions, particularly with respect to its toxicity and moisture sensitivity. The well-established protocols for its synthesis and characterization provide a reliable pathway for its use in research and development. For scientists in agrochemical and pharmaceutical fields, a thorough understanding of this molecule's properties and reactivity is essential for leveraging its potential in the creation of novel, high-value compounds.
References
-
PrepChem. (2023). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to Handling Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1. Retrieved from [Link]
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- Google Patents. (n.d.). US3449397A - Preparation of dichlorophenyl isocyanate.
-
ACS Publications. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for preparing organic isocyanates - EP 0143501 A2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
ISOPA. (2024). Safe Use and Handling of Diisocyanates. Retrieved from [Link]
-
RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
University of Alberta Libraries. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
IRSST. (n.d.). Guide for Safe Use of Isocyanates. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Retrieved from [Link]
-
RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
Sources
- 1. CAS 34893-92-0: 3,5-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. 3,5-Dichlorophenyl Isocyanate | 34893-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 14. safeworkhealth.com.au [safeworkhealth.com.au]
- 15. isopa.org [isopa.org]
